molecular formula C23H23N3O5 B2928826 N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-29-9

N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2928826
CAS RN: 872857-29-9
M. Wt: 421.453
InChI Key: SYPLFYMQODZMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-219, is a small molecule inhibitor of the MDM2-p53 interaction. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for the MDM2-p53 interaction, which allows for the selective activation of p53 in cancer cells. However, N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has poor solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. One direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. Another direction is the investigation of combination therapies that can enhance the efficacy of N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in cancer treatment. Additionally, the development of predictive biomarkers for N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide response can help identify patients who are most likely to benefit from this treatment.

Synthesis Methods

N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-(2-aminoethyl)indole to form N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide. This intermediate is then reacted with morpholine-2,2-dione to form N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, which is the final product.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-30-17-8-6-16(7-9-17)24-23(29)22(28)19-14-26(20-5-3-2-4-18(19)20)15-21(27)25-10-12-31-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLFYMQODZMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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